![molecular formula C21H25BrN4O B2833134 2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034258-19-8](/img/structure/B2833134.png)
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H25BrN4O and its molecular weight is 429.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that exhibits significant potential for therapeutic applications, particularly in neurological and oncological contexts. Its complex structure combines a bromophenyl group and a tetrahydroquinazoline moiety linked through a piperidine unit, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H24BrN3O, with a molecular weight of approximately 429.4 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological interactions. The acetamide functional group allows for hydrolysis under certain conditions, leading to the formation of acids and amines.
Preliminary studies indicate that the compound acts as an antagonist for specific receptors involved in cancer and neurodegenerative diseases. It likely interacts with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. These interactions may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer (MDA-MB-468) and renal cancer (A498) models .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-468 | 15.3 | Growth inhibition |
A498 | 12.7 | Growth inhibition |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. It demonstrated the ability to inhibit neuroinflammation by reducing the production of pro-inflammatory cytokines in activated microglia. This suggests potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Anticancer Efficacy : A study involving various derivatives of tetrahydroquinazoline revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .
- Neuroinflammation Research : In an experimental model of neuroinflammation, the compound was shown to significantly lower levels of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | Methoxy group instead of bromine | Potential anti-cancer activity |
3-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole | Fluorine substitution | Modulation of neurogenic pathways |
2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | Chlorine and methoxy groups | Similar receptor interactions |
These compounds illustrate how variations in substituents can influence biological activity and pharmacological profiles.
科学研究应用
Neurological Disorders
Preliminary studies indicate that 2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide may act as an antagonist for certain receptors implicated in neurodegenerative diseases. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in drug discovery for neurological conditions. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a promising candidate for further investigation in this area .
Oncological Applications
The compound exhibits significant biological activity that may be leveraged in cancer therapies. Studies have shown that it can influence pathways associated with tumor growth and metastasis. Its interactions with specific GPCRs can potentially inhibit cancer cell proliferation and promote apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | Methoxy group instead of bromine | Potential anti-cancer activity |
3-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole | Fluorine substitution | Modulation of neurogenic pathways |
2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | Chlorine and methoxy groups | Similar receptor interactions |
This table illustrates how different substituents can influence pharmacological profiles and therapeutic potential.
Study on Anticancer Activity
In a study examining the anticancer properties of various quinazoline derivatives, This compound was evaluated for its efficacy against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in several types of cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .
Interaction Studies
Interaction studies utilizing radiolabeled ligand binding assays have demonstrated that this compound effectively modulates specific GPCRs associated with cancer and neurological diseases. These studies are crucial for elucidating its mechanism of action and therapeutic potential .
属性
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O/c22-18-7-3-1-5-15(18)13-20(27)25-16-9-11-26(12-10-16)21-17-6-2-4-8-19(17)23-14-24-21/h1,3,5,7,14,16H,2,4,6,8-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWYGAGMXIADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。